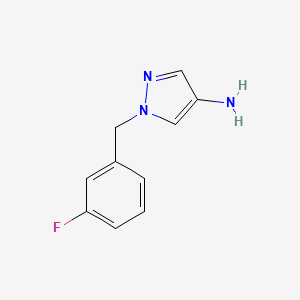

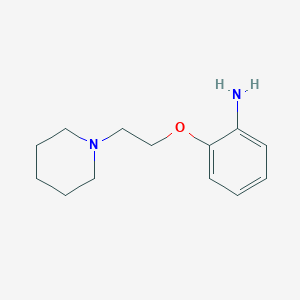

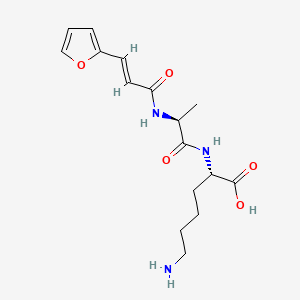

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

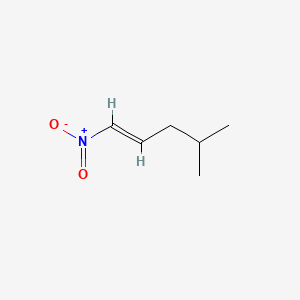

“2-(2-Piperidin-1-yl-ethoxy)-phenylamine” is a compound that belongs to the class of organic compounds known as 1-phenyltetrahydroisoquinolines . These are compounds containing a phenyl group attached to the C1-atom of a tetrahydroisoquinoline moiety .

Synthesis Analysis

A series of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The reaction mixture of 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde and nicotinohydrazide was refluxed for 12 hours, then the mixture was cooled to room temperature .

Physical And Chemical Properties Analysis

The average molecular weight of “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” is 428.5659, and its chemical formula is C28H32N2O2 .

Applications De Recherche Scientifique

2-(2-Piperidin-1-yl-ethoxy)-phenylamine: Scientific Research Applications

The compound “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” has potential applications in various fields of scientific research. Below are some unique applications based on the structure and properties of this compound and related analogs:

Pharmaceutical Research: This compound may serve as a precursor or intermediate in the synthesis of pharmaceutical agents. For example, similar compounds have been used in the preparation of novel Schiff bases with reported antibacterial activity .

Biochemical Studies: Due to its structural similarity to other bioactive molecules, it could be involved in studies related to protein interactions, such as cytokine activity and receptor binding .

Chromatography and Mass Spectrometry: Compounds like “4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride” are used in chromatography and mass spectrometry for sample manipulation or as standards .

Mécanisme D'action

Target of Action

The primary target of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is the Estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen .

Mode of Action

It’s known that erα, when activated, can regulate the expression of target genes, which in turn can influence various biological processes .

Biochemical Pathways

Given the role of erα, it can be inferred that the compound may influence pathways related to cell growth, differentiation, and reproduction, which are typically regulated by estrogen .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Given its target, it can be inferred that the compound may have effects on processes regulated by estrogen, such as cell growth and differentiation .

Action Environment

Environmental factors can include pH, temperature, presence of other molecules, and more, and can significantly impact the effectiveness of a compound .

Orientations Futures

The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” and its derivatives have potential for further development and study as anti-inflammatory agents .

Propriétés

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

CAS RN |

857373-29-6 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)